molecular formula C12H11NO4 B2428260 3-formyl-6-methoxy-1-methyl-1H-indole-2-carboxylic acid CAS No. 893732-02-0

3-formyl-6-methoxy-1-methyl-1H-indole-2-carboxylic acid

Cat. No.: B2428260
CAS No.: 893732-02-0
M. Wt: 233.223
InChI Key: JCEKBEKYTOLNIR-UHFFFAOYSA-N
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Description

3-formyl-6-methoxy-1-methyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-formyl-6-methoxy-1-methyl-1H-indole-2-carboxylic acid typically involves the Fischer indole cyclization reaction. This reaction uses glacial acetic acid and concentrated hydrochloric acid to cyclize the precursor compounds into the desired indole derivative . The reaction conditions are crucial for achieving high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-formyl-6-methoxy-1-methyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-formyl-6-methoxy-1-methyl-1H-indole-2-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-formyl-6-methoxy-1-methyl-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological receptors, leading to diverse biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-formyl-5,6-dimethoxy-1H-indole-2-carboxylic acid
  • 3-formyl-1-methyl-1H-indole-2-carboxylic acid
  • 6-methoxy-1-methyl-1H-indole-2-carboxylic acid

Uniqueness

3-formyl-6-methoxy-1-methyl-1H-indole-2-carboxylic acid is unique due to the presence of both formyl and methoxy groups on the indole ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-formyl-6-methoxy-1-methylindole-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c1-13-10-5-7(17-2)3-4-8(10)9(6-14)11(13)12(15)16/h3-6H,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCEKBEKYTOLNIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)OC)C(=C1C(=O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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